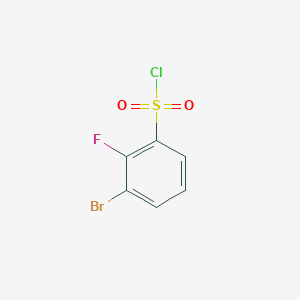

3-Bromo-2-fluorobenzenesulfonylchloride

Overview

Description

3-Bromo-2-fluorobenzenesulfonylchloride is a chemical compound with the molecular formula C6H3BrClFO2S . It has a molecular weight of 273.51 . It is a liquid at room temperature and is stored in an inert atmosphere .

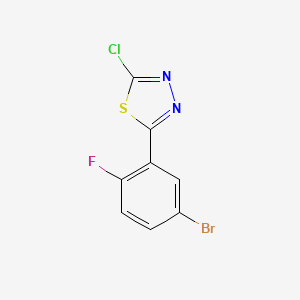

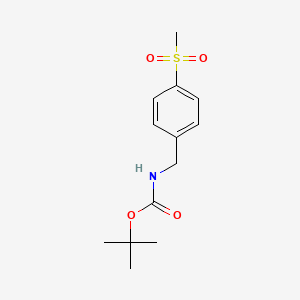

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with bromo, fluoro, and sulfonyl chloride groups .Scientific Research Applications

Electrophilic Fluorination

3-Bromo-2-fluorobenzenesulfonylchloride plays a role in the electrophilic fluorination of pyrroles. This process is significant in the synthesis of fluoropyrroles, which can be challenging to access through other methods. For instance, Barnes, Yulin, and Hunt (1994) demonstrated the fluorination of a highly functionalized pyrrole using a related methodology, highlighting the compound's utility in specialized organic synthesis (Barnes, Yulin, & Hunt, 1994).

Synthesis of Electrolyte Additives

In the field of lithium-ion batteries, derivatives of this compound have been explored as electrolyte additives. Zhang Qian-y (2014) researched 4-bromo-2-fluoromethoxybenzene, a compound with structural similarities, as a bi-functional electrolyte additive. This research is crucial for enhancing the safety and performance of lithium-ion batteries (Zhang Qian-y, 2014).

Photodynamic Therapy

Compounds structurally related to this compound have been used in the synthesis of photosensitizers for photodynamic therapy, particularly in cancer treatment. Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanines with benzenesulfonamide derivative groups for this purpose. These compounds exhibit high singlet oxygen quantum yield, which is pivotal for the effectiveness of Type II photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Halogenation and Cross-Coupling Reactions

This compound is also relevant in halogenation and cross-coupling reactions. For example, in a study by Coe, Stuart, and Moody (1998), electrophilic ipso substitution of trimethylsilyl groups in fluorobenzenes was performed. Such reactions are fundamental in organic synthesis, leading to the formation of various halogenated products (Coe, Stuart, & Moody, 1998).

Photofragment Spectroscopy

In physical chemistry, derivatives of this compound have been studied in photofragment spectroscopy. Gu, Wang, Huang, Han, and He (2001) investigated the photodissociation dynamics of 1-bromo-3-fluorobenzene, providing insights into the effect of halogen substitution on molecular behavior under UV irradiation (Gu, Wang, Huang, Han, & He, 2001).

Safety and Hazards

3-Bromo-2-fluorobenzenesulfonylchloride is classified as a dangerous substance. It has a GHS05 pictogram, indicating that it is corrosive . The hazard statement H314 indicates that it causes severe skin burns and eye damage . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name |

3-bromo-2-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO2S/c7-4-2-1-3-5(6(4)9)12(8,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCIVRVSTKMVMGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B1374071.png)

![4-[(4-Aminonaphthalen-1-yl)oxy]butanenitrile](/img/structure/B1374072.png)